![molecular formula C60H60BF4P2Rh- B12062892 (12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B12062892.png)
(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The (S)-BINAPINE-rhodium complex is a chiral organometallic compound that has garnered significant attention in the field of asymmetric catalysis. This complex is composed of a rhodium metal center coordinated to a chiral ligand known as (S)-BINAPINE. The unique chiral environment provided by the (S)-BINAPINE ligand allows the rhodium complex to catalyze a variety of enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the (S)-BINAPINE-rhodium complex typically involves the coordination of (S)-BINAPINE to a rhodium precursor. One common method involves the reaction of (S)-BINAPINE with a rhodium(I) precursor such as rhodium chloride or rhodium acetate under inert conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, and the resulting complex is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of the (S)-BINAPINE-rhodium complex may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the specific application of the complex. Industrial production methods often emphasize the use of cost-effective and environmentally friendly solvents and reagents.
化学反应分析
Types of Reactions
The (S)-BINAPINE-rhodium complex is known to undergo a variety of chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, often involving the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, where substrates gain electrons.
Substitution: The complex can facilitate substitution reactions, where ligands or groups on the substrate are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving the (S)-BINAPINE-rhodium complex include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the catalytic activity and selectivity of the complex.
Major Products Formed
The major products formed from reactions catalyzed by the (S)-BINAPINE-rhodium complex are often optically active compounds. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where enantioselectivity is crucial.
科学研究应用
The (S)-BINAPINE-rhodium complex has a wide range of scientific research applications, including:
Chemistry: It is extensively used in asymmetric catalysis to synthesize chiral molecules with high enantioselectivity.
Biology: The complex is employed in the synthesis of biologically active compounds, including natural products and drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The complex is used in the production of fine chemicals, agrochemicals, and materials with specific chiral properties.
作用机制
The mechanism by which the (S)-BINAPINE-rhodium complex exerts its effects involves the coordination of the rhodium center to the substrate, followed by the activation of the substrate through various catalytic cycles. The chiral environment provided by the (S)-BINAPINE ligand ensures that the reactions proceed with high enantioselectivity. Molecular targets and pathways involved in these reactions include the activation of C-H, C-C, and C-N bonds, among others.
相似化合物的比较
Similar Compounds
Similar compounds to the (S)-BINAPINE-rhodium complex include other chiral rhodium complexes with different ligands, such as:
- ®-BINAPINE-rhodium complex
- (S)-BINAP-rhodium complex
- ®-BINAP-rhodium complex
Uniqueness
The (S)-BINAPINE-rhodium complex is unique due to the specific chiral environment provided by the (S)-BINAPINE ligand, which allows for high enantioselectivity in a variety of reactions. This distinguishes it from other chiral rhodium complexes that may have different ligands and, consequently, different catalytic properties and selectivities.
属性
分子式 |
C60H60BF4P2Rh- |
|---|---|
分子量 |
1032.8 g/mol |
IUPAC 名称 |
(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C52H48P2.C8H12.BF4.Rh/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h7-30,49-50H,31-32H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t49-,50-,53+,54+;;;/m1.../s1 |
InChI 键 |
PMTMQUBYJWTFPN-NBAVNVHNSA-N |
手性 SMILES |
[B-](F)(F)(F)F.CC([P@@]1[C@H](C2=C(C3=C(C1)C=CC4=CC=CC=C34)C5=CC=CC=C5C=C2)[C@@H]6[P@](CC7=C(C8=C6C=CC9=CC=CC=C89)C1=CC=CC=C1C=C7)C(C)(C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
规范 SMILES |
[B-](F)(F)(F)F.CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14.C1CC=CCCC=C1.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




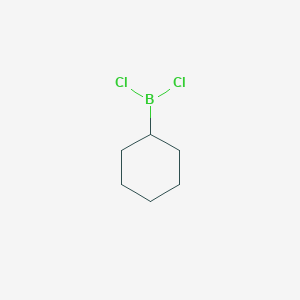
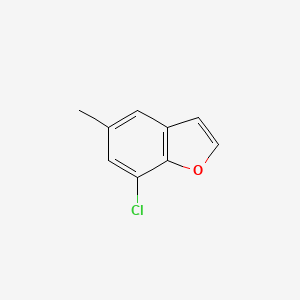
![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)
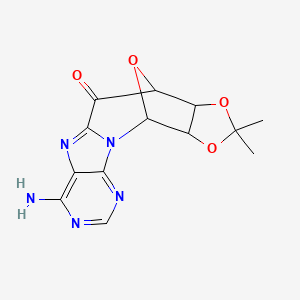
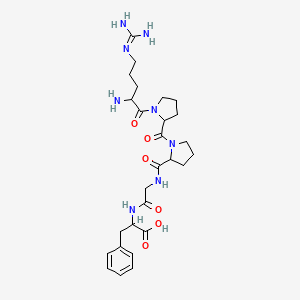


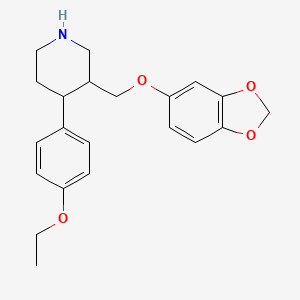
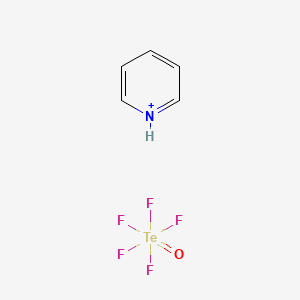
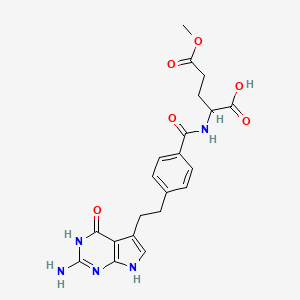
![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)
